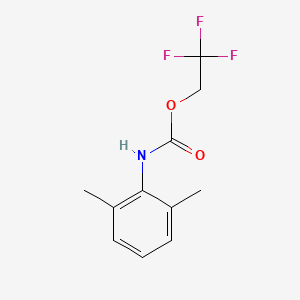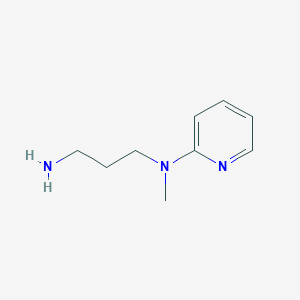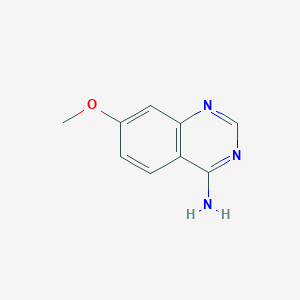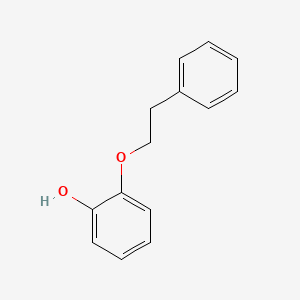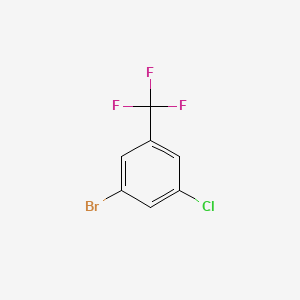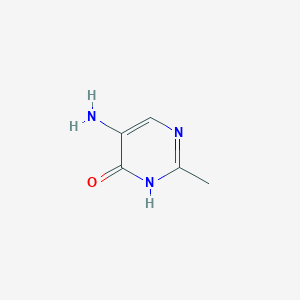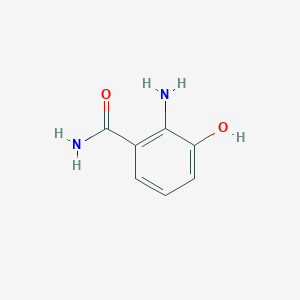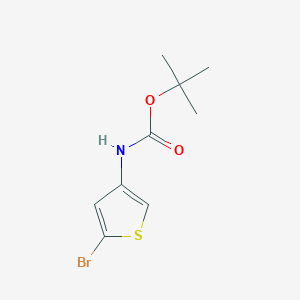
2-溴-4-(N-叔丁氧羰基氨基)噻吩
描述
The compound "2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene" is not directly mentioned in the provided papers. However, the papers do discuss various brominated thiophene derivatives and their synthesis, which can provide insights into the chemical behavior and properties of brominated thiophenes in general. These derivatives are of interest due to their potential applications in polymerization, medicinal chemistry, and materials science .
Synthesis Analysis
The synthesis of brominated thiophene derivatives can involve various methods, including copolymerization, Suzuki coupling reactions, and Buchwald-Hartwig cross-coupling. For instance, the copolymerization of 4-bromo-2-vinyl thiophene with other monomers like methyl methacrylate and n-butyl acrylate has been explored, indicating the reactivity of brominated thiophenes in forming copolymers . Suzuki coupling reactions have been employed to synthesize compounds like 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, which suggests that similar strategies could potentially be applied to synthesize the compound . Additionally, Buchwald-Hartwig cross-coupling has been used to create amino-substituted benzo[b]thiophenes, which could be relevant for introducing the tert-butyloxycarbonylamino group into the thiophene ring .
Molecular Structure Analysis
The molecular structure of brominated thiophene derivatives can be elucidated using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (HRMS), Fourier transform infrared spectroscopy (FT-IR), and X-ray crystallography. For example, the structure of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene was confirmed using these methods, and the vibrational spectra were analyzed to provide further insights into the molecular structure . These techniques could similarly be applied to determine the structure of "2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene".
Chemical Reactions Analysis
Brominated thiophenes can undergo various chemical reactions, including bromination, nitration, and cross-coupling reactions. The bromination of 2-acylamino-3-ethoxycarbonyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]-thiophenes has been studied, leading to dibrominated products and subsequent dehydrobromination to yield bromo-7-oxybenzo[b]thiophene derivatives . These reactions demonstrate the reactivity of brominated thiophenes towards electrophilic substitution and could be relevant for further functionalization of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated thiophene derivatives can be inferred from their molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and other related parameters, such as ionization potentials, can be calculated using computational methods like density functional theory (DFT) and Hartree–Fock (HF) methods. For instance, the HOMO and LUMO energies of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene were calculated, providing insights into the electronic properties of the molecule . These computational studies can be extended to predict the properties of "2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene".
科学研究应用
Summary of the Application
Thiophene-based conjugated polymers have exceptional optical and conductive properties, making them a center of attention for researchers. They are used in the design and synthesis of novel materials for optical and electronic devices .
Methods of Application
The synthesis of these polymers involves organometallic polycondensation strategies. Nickel- and palladium-based protocols are commonly used. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are popular strategies for the synthesis of functionalized regioregular polythiophenes .
Results or Outcomes
These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
2. Therapeutic Applications
Summary of the Application
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry. They have been reported to possess a wide range of therapeutic properties .
Methods of Application
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists. Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine also contain a thiophene nucleus .
Results or Outcomes
Thiophene-based compounds have been proven to be effective drugs with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
3. Synthesis of Regioregular Thiophene-Based Conjugated Polymers
Summary of the Application
Regioregular thiophene-based conjugated polymers have been synthesized for electronic and optoelectronic applications .
Methods of Application
The synthesis of these polymers involves nickel and palladium-based catalytic systems. Direct arylation polymerization (DArP) protocol has shown a great potential to lessen the drawbacks of conventional polymerization techniques .
Results or Outcomes
These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
4. Commercial Availability
Summary of the Application
“2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene” is commercially available and can be purchased from chemical suppliers .
Methods of Application
This compound is typically used as a building block in various chemical syntheses .
Results or Outcomes
The availability of this compound facilitates research and development in various fields of science .
5. Direct Arylation Polymerization
Summary of the Application
Direct Arylation Polymerization (DArP) protocol has shown a great potential to lessen the drawbacks of conventional polymerization techniques .
Methods of Application
DArP is a cost-effective and green method as it circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors. DArP also puts off the need to preactivate the C–H bonds, hence, presenting a facile route to synthesize polymers with controlled molecular weight, low polydispersity index, high regioregularity and tunable optoelectronic properties using palladium-based catalytic systems .
Results or Outcomes
The DArP protocol has shown a great potential to lessen the drawbacks of conventional polymerization techniques .
6. Commercial Availability
Summary of the Application
“2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene” is commercially available and can be purchased from chemical suppliers .
Methods of Application
This compound is typically used as a building block in various chemical syntheses .
Results or Outcomes
The availability of this compound facilitates research and development in various fields of science .
安全和危害
属性
IUPAC Name |
tert-butyl N-(5-bromothiophen-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-6-4-7(10)14-5-6/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKJEMNFRNXVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578053 | |
| Record name | tert-Butyl (5-bromothiophen-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene | |
CAS RN |
494833-75-9 | |
| Record name | tert-Butyl (5-bromothiophen-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(5-bromothiophen-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


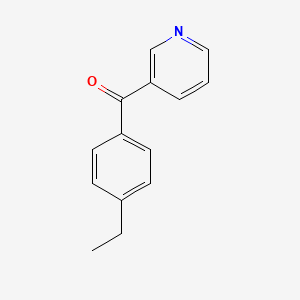
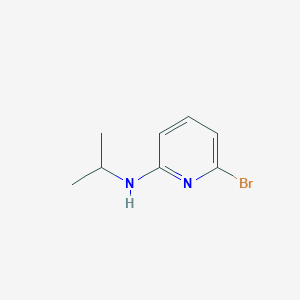
![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)



